Semiatrin
Description
Semiatrin is a neo-clerodane diterpene isolated from the aerial parts of Salvia semiatrata Zucc., a perennial shrub native to the dry regions of Oaxaca, Mexico . Structurally, it is characterized as a white crystalline compound with a melting point of 205–206°C and distinct spectral signatures, including infrared (IR) absorption bands at 3450 cm⁻¹ (hydroxyl groups) and 1750 cm⁻¹ (lactone carbonyl), as well as nuclear magnetic resonance (NMR) data confirming its neo-clerodane skeleton with hydroxyl and acetyloxy substituents .
Pharmacologically, this compound exhibits diverse biological activities:
- Antinociceptive and anxiolytic effects: Demonstrated in rodent models of pain and anxiety, though the exact mechanism (e.g., interaction with CB1 receptors or GABAergic pathways) remains under investigation .
- Insecticidal activity: Exhibits antifeedant effects against Spodoptera littoralis (African cotton leafworm) with an AI₅₀ (50% antifeedant inhibition concentration) <90 ppm .
Properties
CAS No. |
103974-71-6 |
|---|---|
Molecular Formula |
C9 H11 N3 O |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(5S,6aR,7S,8R,10aS)-5-hydroxy-7-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one |
InChI |
InChI=1S/C20H26O6/c1-11-3-4-20-10-26-18(24)14(20)6-13(21)7-16(20)19(11,2)8-15(22)12-5-17(23)25-9-12/h5-6,11,13,15-16,21-22H,3-4,7-10H2,1-2H3/t11-,13-,15+,16-,19+,20-/m1/s1 |
InChI Key |
YMXYUVLKDSNDBJ-ZBAYPHBISA-N |
SMILES |
CC1CCC23COC(=O)C2=CC(CC3C1(C)CC(C4=CC(=O)OC4)O)O |
Isomeric SMILES |
C[C@@H]1CC[C@@]23COC(=O)C2=C[C@H](C[C@@H]3[C@@]1(C)C[C@@H](C4=CC(=O)OC4)O)O |
Canonical SMILES |
CC1CCC23COC(=O)C2=CC(CC3C1(C)CC(C4=CC(=O)OC4)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Neo-clerodane diterpenes from Salvia species share structural motifs but differ in substituents and bioactivity profiles. Below, semiatrin is compared to key analogs (Table 1).
Table 1: Comparative Analysis of this compound and Structurally Related Clerodane Diterpenes
Structural and Functional Insights
Substituent Effects on Bioactivity: The 7α-hydroxy group in this compound contrasts with the 6β-hydroxyl in salviarin, which may explain salviarin’s superior insecticidal potency (AI₅₀ = 10 ppm vs. This compound’s <90 ppm) . Hydroxylation patterns influence ligand-receptor interactions in insect chemoreceptors. Acetylation, as seen in toluccanolide A derivatives, enhances antifeedant activity (69.6% inhibition vs. This compound’s broad-spectrum effects), suggesting esterification improves lipophilicity and target binding .
Pharmacological Scope: this compound’s CNS activity (anxiolytic, antinociceptive) is unique among clerodanes, which are more commonly studied for antimicrobial or cytotoxic effects. For example, Salvia blepharochlaena diterpenes like amarisolide A show anti-inflammatory effects via COX-2 inhibition but lack reported CNS modulation . In contrast, compound 25 (AI₅₀ = 1 ppm) outperforms this compound in insecticidal potency, likely due to its epoxy-melissodoric acid moiety enhancing electrophilic reactivity toward insect enzymes .
Research Gaps: While this compound’s anxiolytic effects are promising, most Salvia diterpenes lack in vivo toxicology data or mechanistic studies comparing them to clinical standards (e.g., diazepam for anxiety) . this compound’s broad activity spectrum (CNS and insecticidal) contrasts with specialized analogs like horminone (antifungal) or tilifolidione (cytotoxic), highlighting the need for structure-activity relationship (SAR) studies to optimize selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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